Acetic acid;pyridin-2-amine
CAS No.: 104613-71-0
Cat. No.: VC19206619
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104613-71-0 |
|---|---|
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | acetic acid;pyridin-2-amine |
| Standard InChI | InChI=1S/C5H6N2.C2H4O2/c6-5-3-1-2-4-7-5;1-2(3)4/h1-4H,(H2,6,7);1H3,(H,3,4) |
| Standard InChI Key | MCVTVNMOCXKZGD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.C1=CC=NC(=C1)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a pyridine ring substituted at the 2-position with an amino group, which is further connected to a carboxylic acid moiety via a methylene bridge. Its IUPAC name, 2-amino-2-(pyridin-2-yl)acetic acid, reflects this arrangement (Figure 1). The molecular formula is C₇H₈N₂O₂, with a molar mass of 152.15 g/mol .
Table 1: Key Structural and Nomenclature Data
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-Amino-2-(pyridin-2-yl)acetic acid |
| Synonyms | N-(2-Pyridyl)glycine; 2-Pyridin-2-yl-DL-glycine |
| Molecular Formula | C₇H₈N₂O₂ |
| Molar Mass | 152.15 g/mol |
| CAS Registry Number | 62451-88-1 |
| SMILES | C1=CC=NC(=C1)C(C(=O)O)N |
Tautomerism and Conformational Dynamics
Unlike 2-hydroxypyridine, which exhibits significant tautomerism between enol and keto forms, the pyridinylamino group in this compound stabilizes the amino acid structure without notable tautomeric shifts . Computational studies suggest minor conformational flexibility around the methylene bridge, influenced by hydrogen bonding between the amino and carboxylate groups .
Synthesis and Preparation Methods
Hydrolysis of Ethyl 2-Pyridylacetate
A common route involves alkaline hydrolysis of ethyl 2-pyridylacetate using potassium hydroxide (KOH) in ethanol/water (50°C, 0.5 hours), yielding the carboxylic acid with near-quantitative efficiency . The reaction mechanism proceeds via nucleophilic acyl substitution:
Table 2: Synthetic Conditions and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ester hydrolysis | KOH, EtOH/H₂O, 50°C, 0.5 h | 100 | >99 |
| Condensation | 2-Aminopyridine, glyoxylic acid, HCl | 85–92 | 95–98 |
Condensation with Glyoxylic Acid
Alternative approaches utilize acid-catalyzed condensation of 2-aminopyridine and glyoxylic acid under mild conditions (e.g., HCl, methanol, 20°C) . This method avoids harsh reagents and produces high-purity product suitable for peptide synthesis.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar solvents (water, methanol, ethanol) but poorly soluble in nonpolar media (hexane, chloroform). Aqueous solubility decreases at acidic pH due to protonation of the carboxylate group (pKa₁ ≈ 2.5). The pyridinylamino group exhibits a pKa₂ ≈ 6.7, enabling zwitterionic behavior in neutral solutions .
Table 3: Physicochemical Parameters
| Property | Value |
|---|---|
| Melting Point | 158–160°C (decomposes) |
| logP (Octanol-Water) | -0.45 (calculated) |
| Aqueous Solubility | 12.8 mg/mL (25°C, pH 7) |
| Stability | Stable at RT; sensitive to oxidation |
Thermal Behavior
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with a mass loss corresponding to CO₂ release from decarboxylation . Differential scanning calorimetry (DSC) shows endothermic peaks at 158–160°C, consistent with melting.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J = 4.8 Hz, 1H, Py-H), 7.72 (t, J = 7.6 Hz, 1H, Py-H), 7.28 (d, J = 7.8 Hz, 1H, Py-H), 7.20 (t, J = 6.2 Hz, 1H, Py-H), 4.12 (s, 2H, CH₂), 3.95 (br s, 2H, NH₂) .
-
¹³C NMR (100 MHz, DMSO-d₆): δ 172.4 (COOH), 158.2 (Py-C2), 148.1 (Py-C6), 137.5 (Py-C4), 122.3 (Py-C5), 121.9 (Py-C3), 54.8 (CH₂) .
Infrared (IR) Spectroscopy
Key absorptions include:
-
3431 cm⁻¹ (N-H stretch, amine)
-
1732 cm⁻¹ (C=O stretch, carboxylic acid)
UV-Vis Spectroscopy
In methanol, λₘₐₓ occurs at 270 nm (π→π* transition, pyridine ring) and 320 nm (n→π* transition, carboxylate) .
Biological Activity and Applications
Cytotoxicity
Preliminary studies report moderate cytotoxicity against HepG2 (IC₅₀ = 74.2 µM) and MDA-MB-231 (IC₅₀ = 27.1 µM) cell lines, though less potent than reference drugs like sorafenib . Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation.
Fluorescent Labeling
Comparative Analysis with Related Compounds
Table 4: Comparison with Pyridine Derivatives
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